Ethyl 5-amino-1-(3,5-difluorophenyl)-1h-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(3,5-difluorophenyl)-1h-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11F2N3O2 and its molecular weight is 267.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are crucial in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. A review on pyrazole carboxylic acid derivatives emphasizes their importance as scaffold structures in heterocyclic compounds, underscoring the diverse synthetic applicability and biological activity these compounds exhibit. The review details various synthetic methods for pyrazole carboxylic acid derivatives and their biological applications, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).
Advanced Materials and Organic Synthesis
In addition to biological activities, pyrazole derivatives play a significant role in the development of advanced materials. The chemistry of certain pyrazoline derivatives demonstrates their value as building blocks for the synthesis of heterocyclic compounds, contributing to the fields of organic synthesis and materials science. These compounds are involved in creating diverse heterocycles and dyes, highlighting their versatile reactivity and application in generating innovative materials (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives have also been explored for their therapeutic potential. Recent advances in pyrazolines have shown these compounds possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This underlines the ongoing interest and potential for developing new drug candidates based on pyrazoline chemistry, offering opportunities for creating more effective treatments with lesser side effects (Shaaban, Mayhoub, & Farag, 2012).
Properties
IUPAC Name |
ethyl 5-amino-1-(3,5-difluorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)10-6-16-17(11(10)15)9-4-7(13)3-8(14)5-9/h3-6H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUPNKAKTQONOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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